molecular formula C25H28N4O3 B2439639 N-(4-(tert-butyl)phenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide CAS No. 1105226-84-3

N-(4-(tert-butyl)phenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Cat. No. B2439639
CAS RN: 1105226-84-3
M. Wt: 432.524
InChI Key: YGLGFLPOUANSFU-UHFFFAOYSA-N
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Description

The compound “N-(4-(tert-butyl)phenyl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide” is a complex organic molecule. It contains a tert-butyl group, a phenyl ring, a pyridine ring, and a hydrazinecarboxamide group. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The tert-butyl group, for example, is often introduced using tert-butyl chloride in a substitution reaction . The hydrazinecarboxamide group could potentially be introduced using a suitable hydrazine and a carboxylic acid derivative .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would be quite complex. It would contain a central pyridine ring (a six-membered ring with one nitrogen atom), with various groups attached. These would include a phenyl ring (a six-membered carbon ring) with a tert-butyl group attached, and a hydrazinecarboxamide group .


Chemical Reactions Analysis

The chemical reactions that this compound could undergo would depend on the functional groups present. The tert-butyl group is quite inert, but the phenyl ring could potentially undergo electrophilic aromatic substitution. The hydrazinecarboxamide group could potentially be involved in reactions with carbonyl compounds .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, given its complexity. Its solubility would depend on the exact nature of the functional groups and their arrangement .

Scientific Research Applications

Synthesis and Mechanistic Studies

Research in synthetic chemistry has explored the synthesis of complex molecules through hydrazination and other reactions involving similar compounds. For instance, Nordin et al. (2016) discussed the unexpected cleavage of C–S bond in the hydrazination process of related nicotinate esters, providing insights into the mechanisms and kinetic studies through computational approaches (Nordin, Ariffin, Daud, & Sim, 2016).

Antimicrobial and Anti-inflammatory Activity

Several studies have synthesized analogs to investigate their biological activities. Rajasekaran, Sivakumar, & Jayakar (1999) synthesized N-hydroxy methyl derivatives and evaluated their anti-inflammatory activity, highlighting the potential therapeutic applications of such compounds (Rajasekaran, Sivakumar, & Jayakar, 1999).

Cytotoxicity and Anticancer Properties

Hassan, Hafez, & Osman (2014) synthesized 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and evaluated their cytotoxic activity against Ehrlich Ascites Carcinoma cells, demonstrating the compound's potential in cancer research (Hassan, Hafez, & Osman, 2014).

Synthesis of Heterocyclic Compounds

The synthesis of new heterocyclic compounds is a significant area of research. Abdalha et al. (2011) explored the synthesis of tetrahydrobenzo[b]thiophene derivatives under microwave irradiation, contributing to the development of new methods for preparing structurally diverse molecules (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Novel Synthesis Methods and Structural Analysis

Innovative synthesis methods and structural analysis of complex molecules are crucial for advancing chemical research. For example, Xia (2001) detailed the synthesis and crystal structure of a novel compound through the reaction of specific carboxylic acid with hydrazine, enhancing the understanding of molecular structures and interactions (Xia, 2001).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the biological target. The presence of a hydrazinecarboxamide group suggests potential biological activity .

Safety and Hazards

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound would depend on its intended application. If it shows promising biological activity, it could be further optimized and studied as a potential drug .

properties

IUPAC Name

1-(4-tert-butylphenyl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N4O3/c1-17-5-7-18(8-6-17)15-29-16-19(9-14-22(29)30)23(31)27-28-24(32)26-21-12-10-20(11-13-21)25(2,3)4/h5-14,16H,15H2,1-4H3,(H,27,31)(H2,26,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLGFLPOUANSFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC=C(C=C3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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